molecular formula C7H16N2O B1371350 3-Amino-2-(pyrrolidin-1-yl)propan-1-ol

3-Amino-2-(pyrrolidin-1-yl)propan-1-ol

Cat. No.: B1371350
M. Wt: 144.21 g/mol
InChI Key: VGVSKWBCZFLBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-(pyrrolidin-1-yl)propan-1-ol is a chemical compound that features an amino group, a pyrrolidine ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(pyrrolidin-1-yl)propan-1-ol typically involves the reaction of 3-chloro-2-(1-pyrrolidinyl)-1-propanol with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(pyrrolidin-1-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is a carbonyl compound.

    Reduction: The major product is an amine.

    Substitution: The major products are substituted derivatives of the original compound.

Scientific Research Applications

3-Amino-2-(pyrrolidin-1-yl)propan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(pyrrolidin-1-yl)propan-1-ol involves its interaction with various molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-propanol: Lacks the pyrrolidine ring, making it less versatile in certain reactions.

    3-Amino-2-pyrrolidinone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.

    1-Pyrrolidinyl-2-propanol: Lacks the amino group, affecting its ability to participate in certain reactions.

Uniqueness

3-Amino-2-(pyrrolidin-1-yl)propan-1-ol is unique due to the presence of both an amino group and a pyrrolidine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

3-amino-2-pyrrolidin-1-ylpropan-1-ol

InChI

InChI=1S/C7H16N2O/c8-5-7(6-10)9-3-1-2-4-9/h7,10H,1-6,8H2

InChI Key

VGVSKWBCZFLBPR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CN)CO

Origin of Product

United States

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